REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([F:11])[c:5]([CH:8]([F:9])[F:10])[cH:6][cH:7]1.[C-:12]#[N:13].[CH3:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[CH3:22][N:23]1[CH2:24][CH2:25][CH2:26][C:27]1=[O:28].[CH3:32][CH2:33][O:34][C:35]([CH3:36])=[O:37].[Cl:29][CH2:30][Cl:31].[K+:14].[OH2:15]>>[Br:1][c:2]1[cH:3][c:4]([C:12]#[N:13])[c:5]([CH:8]([F:9])[F:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cc(Br)ccc1C(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[C-]#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1cc(Br)ccc1C(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |